3-(1-Azepanylmethyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(1-Azepanylmethyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Azepanylmethyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate hydrazine derivatives with thiosemicarbazides under specific conditions. One efficient method involves a one-pot catalyst-free procedure at room temperature, which provides excellent yields . The reaction generally involves the use of dibenzoylacetylene and triazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient synthetic routes are likely to be employed to ensure high yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(1-Azepanylmethyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolothiadiazole core.
Substitution: Nucleophilic substitution reactions are common, where different substituents can be introduced to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
Scientific Research Applications
3-(1-Azepanylmethyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 3-(1-Azepanylmethyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit PARP-1 and EGFR targets, which are involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b]triazole: Known for its high thermal stability and energetic properties.
Triazolo[1,5-a]pyrimidine:
Triazolo[3,4-b][1,3,4]thiadiazine: Shares structural similarities and is used in similar research applications.
Uniqueness
3-(1-Azepanylmethyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of azepane and naphthylmethyl groups, which may confer distinct biological activities and chemical properties
Properties
Molecular Formula |
C21H23N5S |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
3-(azepan-1-ylmethyl)-6-(naphthalen-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H23N5S/c1-2-6-13-25(12-5-1)15-19-22-23-21-26(19)24-20(27-21)14-17-10-7-9-16-8-3-4-11-18(16)17/h3-4,7-11H,1-2,5-6,12-15H2 |
InChI Key |
RELARWMQMLXPDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CC2=NN=C3N2N=C(S3)CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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